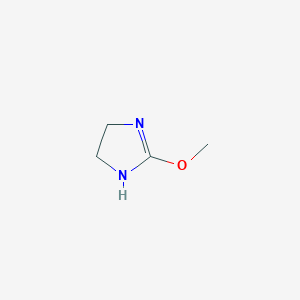![molecular formula C17H33ClNPS B015430 Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride CAS No. 211919-65-2](/img/structure/B15430.png)
Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of phosphonium salts often involves the reaction of a suitable phosphine with an alkyl halide. For Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium chloride, a similar approach can be inferred, where tri-n-butylphosphine might react with a chloromethylated 2-methyl-1,3-thiazole derivative. However, specific details on the synthesis of this exact compound are not readily available in the literature. Related compounds, such as tri-n-butyl-[tris(diethylamino)phosphinimino]phosphonium chloride, are prepared from tri-n-butyl-chlorophosphonium chloride and N-tri-methylsilyl-tris(diethylamino)-phosphinimine, which suggests a possible synthetic route involving chlorophosphonium intermediates and subsequent substitution reactions (Bartsch et al., 2001).
Molecular Structure Analysis
The molecular structure of phosphonium salts, including Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium chloride, is characterized by the presence of a positively charged phosphorus atom bonded to four organic groups. The structure determination of related compounds via X-ray crystallography reveals significant insights into bond lengths, angles, and the overall geometry around the phosphorus center. For instance, the PN bond lengths and PNP angles in related phosphonium salts provide critical information on the electronic and spatial environment of the phosphorus atom, which influences the compound's reactivity and interactions with other molecules (Bartsch et al., 2001).
Chemical Reactions and Properties
Phosphonium salts participate in a wide range of chemical reactions, including Wittig reactions, which are crucial for forming carbon-carbon double bonds. The phosphonium ylide, generated from phosphonium salts under basic conditions, reacts with aldehydes or ketones to form alkenes. The reactivity of Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium chloride in such reactions would be influenced by the electronic effects of the thiazole and butyl groups, as well as the steric hindrance around the phosphorus atom. Studies on related compounds highlight the versatility of phosphonium salts in organic synthesis and their potential as intermediates in the formation of complex organic molecules (Tseng et al., 2007).
Aplicaciones Científicas De Investigación
Synthesis of Thiazolines : It is effective in synthesizing thiazolines from perfluoro-3-isothiocyanato-2-methyl-2-pentene and certain P-nucleophiles (Rogoza & Furin, 2002).
Total Syntheses of Bistratamides : The compound is used in the total syntheses of bis- and tris(heterocyclic)cyclopeptide bistratamides J, E, and H from two types of ΔAla-containing oligopeptides (Suzuki et al., 2008).
Synthesis of Various Heterocyclic Compounds : It aids in the synthesis of compounds like imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, indolizine, and thiazole derivatives (Drescher, Öhler, & Zbiral, 1991).
Preparation of Gold Complexes : This chemical is used to prepare tris(azolyl)phosphine gold complexes (Strasser et al., 2008).
Synthesis of Phosphonimino-Phosphonium Salts : It serves as an improved synthetic route to unsymmetrically substituted phosphonimino-phosphonium salts (Bartsch et al., 2001).
Applications in Antibacterial Dental Resin : Tri-N-butyl(4-vinylbenzyl)phosphonium chloride, a related compound, shows high antibacterial activity against Streptococcus mutans, suggesting its utility in antibacterial dental resin (Kurata et al., 2011).
Antineoplastic Activity : Triarylalkylphosphonium salts exhibit inhibitory synergism against certain carcinomas and selectively inhibit carcinoma growth relative to untransformed cells (Patel et al., 1994).
Synthesis of Esters and Aryl Ketones : It is used in reactions like the synthesis of esters and aryl ketones from sodium salts of substituted benzoates (Tseng, Kan, & Chu, 2007).
Williamson's Alkyl Aryl Ether Synthesis : Tri-N-butylphosphoniummethylated polystyrene resin, a related compound, is used in Williamson's alkyl aryl ether synthesis for O-methylation of phenols (Hamada, Kato, Kakamu, & Shioiri, 1981).
Antibacterial Properties : Alkyl tri-n-butyl phosphonium chloride, another related compound, demonstrates antibacterial properties against various bacteria at specific concentrations (Lian-he, 2005).
Propiedades
IUPAC Name |
tributyl-[(2-methyl-1,3-thiazol-4-yl)methyl]phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NPS.ClH/c1-5-8-11-19(12-9-6-2,13-10-7-3)14-17-15-20-16(4)18-17;/h15H,5-14H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTWGKKLKYNEMJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CSC(=N1)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33ClNPS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449848 | |
| Record name | Tributyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride | |
CAS RN |
211919-65-2 | |
| Record name | Tributyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















